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2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

Catalog No.
S2765517
CAS No.
108500-13-6
M.F
C14H8ClNO3
M. Wt
273.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

CAS Number

108500-13-6

Product Name

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67

InChI

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18)

InChI Key

CQHIRACFGHCDQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O

solubility

not available

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a compound that features both a benzoxazole and a benzoic acid moiety. Its chemical structure includes a chloro substituent at the 5-position of the benzoxazole ring, which contributes to its unique properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesis.

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often involving halogens or other nucleophiles.

The specific products formed depend on the reagents and conditions used during these reactions.

Research indicates that 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid exhibits antimicrobial, antifungal, and anticancer properties. Its structural features allow it to interact with various biological targets, making it a subject of interest for developing new therapeutic agents. Studies have shown that compounds containing benzoxazole derivatives often display significant biological activities, including inhibition of microbial growth and potential anticancer effects .

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or acids. A common method employs a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature. Industrial methods may utilize continuous flow reactors and high-throughput screening to optimize yields and purity.

General Synthetic Route:

  • Condensation Reaction: React 2-aminophenol with an aldehyde or carboxylic acid.
  • Catalyst Utilization: Employ catalysts to enhance reaction efficiency.
  • Purification: Isolate and purify the resulting product through recrystallization or chromatography.

The compound finds applications in various fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules.
  • Industrial Uses: Utilized in producing dyes, pigments, and other industrial chemicals .

Interaction studies have demonstrated that 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid can effectively bind to specific biological targets. Its mechanism of action is thought to involve interference with metabolic pathways in microorganisms and cancer cells, leading to growth inhibition . The presence of the chloro substituent enhances its binding affinity and biological activity.

Similar Compounds

  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid
  • 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Uniqueness

What sets 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid apart from these similar compounds is its unique combination of a benzoxazole ring with a benzoic acid moiety. This specific structural arrangement imparts distinct chemical reactivity and biological properties that are not found in other related compounds. The presence of both aromatic systems enhances its potential for diverse applications in medicinal chemistry and materials science .

XLogP3

3.6

Dates

Last modified: 08-17-2023

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